Cas no 754159-15-4 (2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile)

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile is a versatile organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and an acetonitrile moiety at the 4-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of heterocyclic compounds. Its nitrile functionality offers reactivity for further transformations, such as hydrolysis or reduction, enabling diverse derivatization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture ensures consistency in synthetic applications, making it a reliable choice for researchers in medicinal chemistry and material science.
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile structure
754159-15-4 structure
Product Name:2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
CAS No:754159-15-4
MF:C6H7N3
MW:121.139880418777
MDL:MFCD09924148
CID:1074905
PubChem ID:43154732
Update Time:2025-05-23

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
    • (1-Methyl-1H-pyrazol-4-yl)acetonitrile
    • 1-methyl-1H-Pyrazole-4-acetonitrile
    • 1H-PYRAZOLE-4-ACETONITRILE,1-METHYL
    • (1-Methyl-1H-pyrazol-4-yl)-acetonitrile
    • CS-0052323
    • BB 0259252
    • AKOS009325791
    • 2-(1-methylpyrazol-4-yl)acetonitrile
    • SCHEMBL3677884
    • SY042196
    • 754159-15-4
    • PB17706
    • DTXSID40655598
    • EN300-82177
    • A857554
    • AMY42565
    • AS-41698
    • MFCD09924148
    • Z382816602
    • ALBB-017647
    • 1H-PYRAZOLE-4-ACETONITRILE, 1-METHYL-
    • DB-354471
    • MDL: MFCD09924148
    • Inchi: 1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3
    • InChI Key: OZAQPNNARZFABP-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(C=N1)CC#N

Computed Properties

  • Exact Mass: 121.06400
  • Monoisotopic Mass: 121.063997236g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 262.1±15.0℃ at 760 mmHg
  • Flash Point: 112.3±20.4 °C
  • PSA: 41.61000
  • LogP: 0.48618
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Security Information

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Production Method

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:754159-15-4)2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
Order Number:A857554
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:07
Price ($):391.0
Email:sales@amadischem.com

Additional information on 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

Introduction to 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS No. 754159-15-4)

2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 754159-15-4, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of both a pyrazole ring and an acetonitrile substituent imparts unique chemical properties that make it a compelling candidate for further exploration in drug discovery and development.

The pyrazole core, a five-membered aromatic ring containing two nitrogen atoms, is renowned for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The incorporation of a methyl group at the 1-position of the pyrazole ring enhances its reactivity and stability, making it an ideal scaffold for medicinal chemists to modify and optimize.

Concurrently, the acetonitrile moiety (-CN) attached to the pyrazole ring introduces a polar functional group that can influence the compound's solubility, binding affinity, and metabolic pathways. Acetonitrile-based compounds are frequently employed in pharmaceutical research due to their ability to serve as key intermediates in the synthesis of more complex molecules. The electron-withdrawing nature of the cyano group also contributes to the overall electronic properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, enabling diverse chemical transformations.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the identification of novel bioactive compounds. 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile has been subjected to virtual screening and molecular docking studies to evaluate its interaction with biological targets. Preliminary findings suggest that this compound exhibits promising binding affinity with enzymes and receptors implicated in metabolic disorders and neurodegenerative diseases. Such insights have spurred interest in its potential as a lead compound for further medicinal chemistry efforts.

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile typically involves multi-step organic reactions, often starting from commercially available precursors such as 4-methylpyrazole. The introduction of the acetonitrile group is commonly achieved through nucleophilic substitution or condensation reactions, depending on the synthetic route employed. Researchers have optimized various protocols to enhance yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

One notable application of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile lies in its role as a precursor for more complex heterocyclic compounds. By further functionalizing the acetonitrile or pyrazole moieties, scientists can generate derivatives with tailored biological activities. For instance, replacing the cyano group with other electrophilic or nucleophilic centers can open avenues for exploring different pharmacological profiles. Such modifications are crucial in drug development pipelines, where fine-tuning molecular structure is essential for achieving desired therapeutic effects.

Recent studies have also highlighted the importance of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile in addressing emerging therapeutic challenges. With increasing awareness of drug resistance and polypharmacology, there is a growing demand for compounds that can modulate multiple targets simultaneously. The structural flexibility of this molecule allows it to be engineered into dual-action agents or inhibitors with broad-spectrum activity. This aligns with current trends in drug discovery, where polypharmacological approaches are gaining traction due to their potential to overcome limitations associated with single-target therapies.

The chemical stability and reactivity profile of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile make it suitable for diverse synthetic applications beyond pharmaceuticals. For example, it has been explored as a building block in materials science, where pyrazole derivatives contribute to the development of advanced polymers and coordination complexes. The ability to incorporate functional groups at specific positions on the pyrazole ring allows for fine control over material properties, making this compound a valuable asset in interdisciplinary research.

In conclusion, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS No. 754159-15-4) represents a fascinating compound with multifaceted applications in pharmaceuticals and materials science. Its unique structural features—combining a methylated pyrazole ring with an acetonitrile substituent—endow it with remarkable chemical versatility and biological potential. As research continues to uncover new therapeutic targets and synthetic methodologies, this molecule is poised to play an increasingly significant role in advancing scientific knowledge and developing innovative solutions to global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:754159-15-4)2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
A857554
Purity:99%
Quantity:5g
Price ($):391.0
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